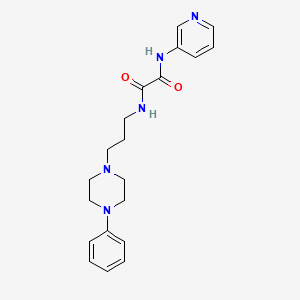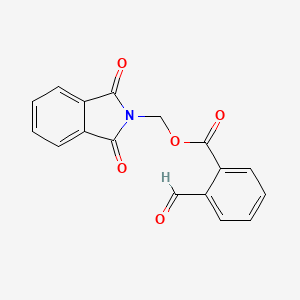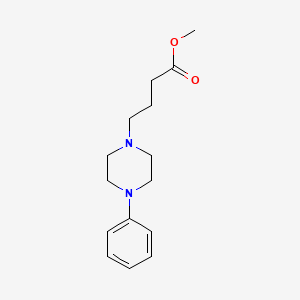
Methyl 4-(4-phenylpiperazin-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-phenylpiperazin-1-yl)butanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly known as MPBD and belongs to the class of piperazine derivatives. This compound has been studied extensively for its pharmacological properties, which include its ability to act as an agonist of certain receptors in the brain. In
Applications De Recherche Scientifique
Optimization of PPARgamma Agonists
A study focused on optimizing the structure of PPARgamma agonists highlights the significance of phenyl alkyl ether moiety modifications to enhance aqueous solubility and biological activity. This research underscores the importance of structural modifications in developing potent and selective agonists with improved pharmacological profiles (J. Collins et al., 1998).
Analytical and Structural Characterization
Comprehensive analytical and structural characterization of synthetic cannabinoids reveals the complexity involved in identifying and understanding new psychoactive substances. Such studies are crucial for forensic and clinical applications, highlighting the role of advanced analytical techniques in drug analysis (M. Dybowski et al., 2021).
PET Imaging for Neuroinflammation
Research on PET imaging agents, such as [11C]CPPC for targeting CSF1R, demonstrates the application of chemical compounds in noninvasive imaging of neuroinflammation. This work contributes to the understanding of neuroinflammatory processes in various neuropsychiatric disorders and supports the development of new therapeutics (A. Horti et al., 2019).
Propriétés
IUPAC Name |
methyl 4-(4-phenylpiperazin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-15(18)8-5-9-16-10-12-17(13-11-16)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMRWJHMHSTMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-phenylpiperazin-1-yl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


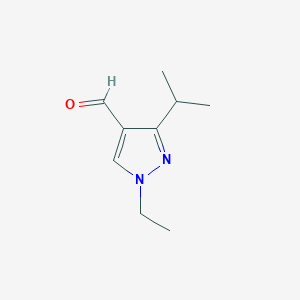
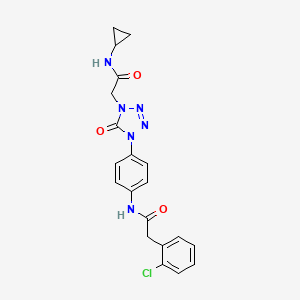
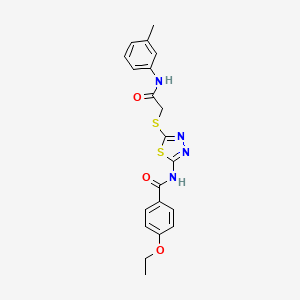
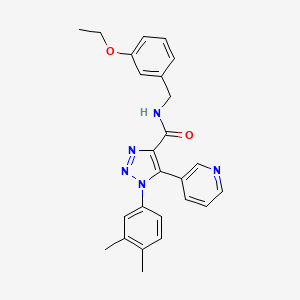
![1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2896700.png)
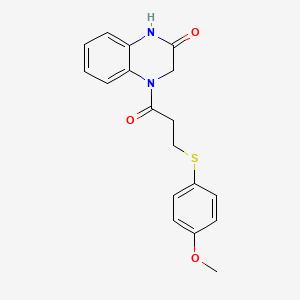
![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2896707.png)
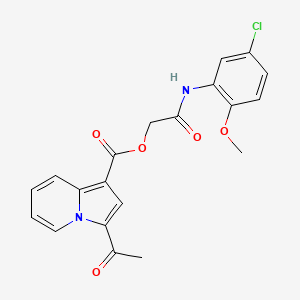
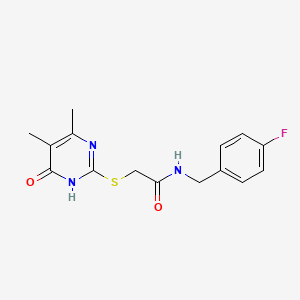
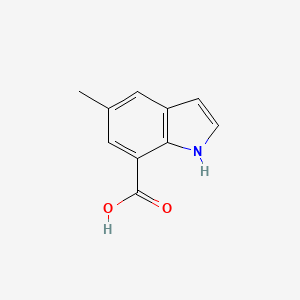
![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)
